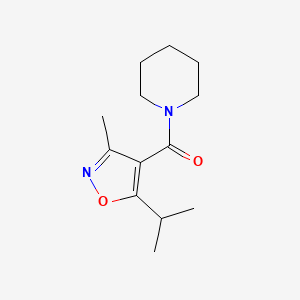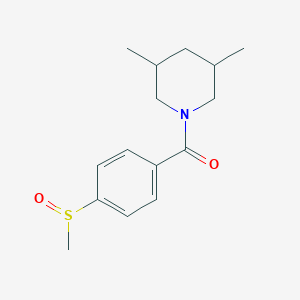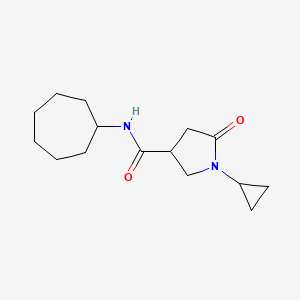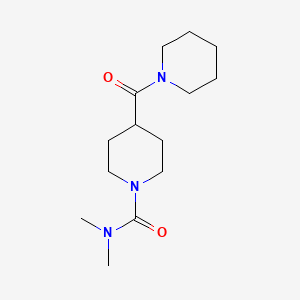
(3-Methyl-5-propan-2-yl-1,2-oxazol-4-yl)-piperidin-1-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methyl-5-propan-2-yl-1,2-oxazol-4-yl)-piperidin-1-ylmethanone, also known as MPMP, is a synthetic compound that has shown potential as a research tool in various scientific fields.
Mechanism of Action
The exact mechanism of action of (3-Methyl-5-propan-2-yl-1,2-oxazol-4-yl)-piperidin-1-ylmethanone is not fully understood, but it is thought to act as a positive allosteric modulator of the mu-opioid receptor, which is involved in pain perception and regulation. It may also interact with other receptors and neurotransmitters in the brain and spinal cord.
Biochemical and Physiological Effects:
Studies have shown that (3-Methyl-5-propan-2-yl-1,2-oxazol-4-yl)-piperidin-1-ylmethanone can reduce pain and inflammation in animal models, possibly through its interaction with the mu-opioid receptor. It has also been shown to have sedative effects and may affect the cardiovascular system.
Advantages and Limitations for Lab Experiments
One advantage of (3-Methyl-5-propan-2-yl-1,2-oxazol-4-yl)-piperidin-1-ylmethanone as a research tool is its potential as a new analgesic and anti-inflammatory medication. It may also be useful in studying the mu-opioid receptor and its role in pain regulation. However, its effects on other receptors and neurotransmitters may complicate its use in certain experiments, and more research is needed to fully understand its mechanism of action.
Future Directions
There are several potential future directions for research on (3-Methyl-5-propan-2-yl-1,2-oxazol-4-yl)-piperidin-1-ylmethanone, including:
1. Further studies on its mechanism of action and interactions with other receptors and neurotransmitters.
2. Development of new pain medications based on (3-Methyl-5-propan-2-yl-1,2-oxazol-4-yl)-piperidin-1-ylmethanone.
3. Investigation of its potential as a treatment for other conditions, such as anxiety or depression.
4. Exploration of its effects on the cardiovascular system and other physiological processes.
5. Development of new synthetic methods for (3-Methyl-5-propan-2-yl-1,2-oxazol-4-yl)-piperidin-1-ylmethanone and related compounds.
In conclusion, (3-Methyl-5-propan-2-yl-1,2-oxazol-4-yl)-piperidin-1-ylmethanone is a synthetic compound that has shown potential as a research tool in various scientific fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand its potential as a new analgesic and anti-inflammatory medication and its effects on other physiological processes.
Synthesis Methods
(3-Methyl-5-propan-2-yl-1,2-oxazol-4-yl)-piperidin-1-ylmethanone can be synthesized through a multi-step process involving the reaction of piperidine with 3-methyl-2-butanone to form 1-(piperidin-1-yl)-3-methyl-2-butanone, which is then reacted with ethyl oxalyl chloride to produce (3-methyl-5-propan-2-yl-1,2-oxazol-4-yl)-piperidin-1-ylmethanone.
Scientific Research Applications
(3-Methyl-5-propan-2-yl-1,2-oxazol-4-yl)-piperidin-1-ylmethanone has been studied for its potential as a research tool in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to exhibit both analgesic and anti-inflammatory effects in animal models, making it a potential candidate for the development of new pain medications.
properties
IUPAC Name |
(3-methyl-5-propan-2-yl-1,2-oxazol-4-yl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-9(2)12-11(10(3)14-17-12)13(16)15-7-5-4-6-8-15/h9H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKAQOSHJOMLOKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C(=O)N2CCCCC2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-[(4-Methoxyphenyl)methyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B7506315.png)

![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylcycloheptanamine](/img/structure/B7506330.png)
![2-[(4-Fluorophenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7506334.png)

![1-methyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]pyrrole-2-carboxamide](/img/structure/B7506348.png)
![(2-Fluorophenyl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7506350.png)
![Methyl 6-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B7506355.png)
![2-[(2-Fluorophenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7506363.png)


![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-methylpropan-1-one](/img/structure/B7506381.png)